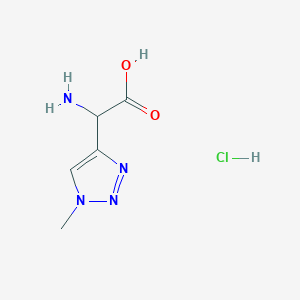![molecular formula C23H24N4O4 B13492993 5-[[1-Benzyl-2-(methylamino)ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492993.png)
5-[[1-Benzyl-2-(methylamino)ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole-dione moiety. It has been studied for its potential therapeutic effects, particularly in the treatment of diseases related to abnormal levels of tumor necrosis factor-alpha (TNF-α).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with isoindoline-1,3-dione under specific conditions to form the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors and continuous flow systems. The reaction conditions are carefully controlled, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
科学研究应用
2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用机制
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the activity of TNF-α, a cytokine involved in inflammation and immune responses. By blocking TNF-α, the compound can reduce inflammation and modulate immune function. This mechanism makes it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions .
相似化合物的比较
Similar Compounds
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
- (S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione
Uniqueness
What sets 2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific structural configuration, which allows for unique interactions with biological targets. This specificity enhances its potential efficacy and reduces the likelihood of off-target effects compared to similar compounds .
属性
分子式 |
C23H24N4O4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[[1-(methylamino)-3-phenylpropan-2-yl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N4O4/c1-24-13-16(11-14-5-3-2-4-6-14)25-15-7-8-17-18(12-15)23(31)27(22(17)30)19-9-10-20(28)26-21(19)29/h2-8,12,16,19,24-25H,9-11,13H2,1H3,(H,26,28,29) |
InChI 键 |
FOZKPAWWIHFMDG-UHFFFAOYSA-N |
规范 SMILES |
CNCC(CC1=CC=CC=C1)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)


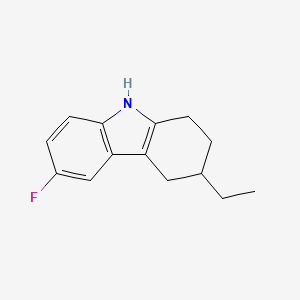
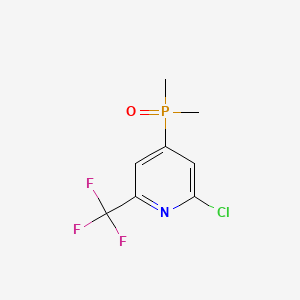

![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13492976.png)
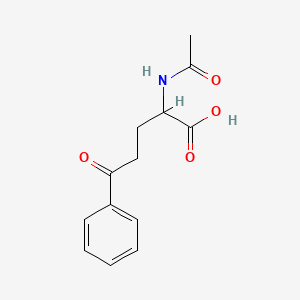
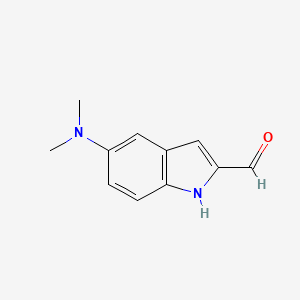
![1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13492988.png)
